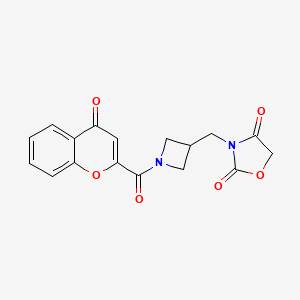
3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H14N2O6 and its molecular weight is 342.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Chromone derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity, and activities related to the central nervous system .
Mode of Action
It’s known that chromone derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromone derivatives have been known to interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The presence of the chromone moiety could potentially influence these properties, as chromones are known to have good solubility in water, which could impact their bioavailability .
Result of Action
Chromone derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
The chromone moiety in this compound is known for its low toxicity to mammals and high solubility in water, which could potentially influence its action and efficacy .
Activité Biologique
The compound 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione represents a novel class of bioactive molecules that have gained attention due to their potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C₁₄H₁₃N₃O₅
- Molecular Weight: 303.27 g/mol
- CAS Number: 1251563-58-2
The compound contains an oxazolidine ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
-
Enzyme Inhibition:
- The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways and cancer progression. For example, it may interact with cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation .
- Antioxidant Activity:
- Cell Cycle Modulation:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values observed range from 10 to 30 µM, indicating a promising therapeutic index for further development .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the cytotoxic effects on MCF-7 cells | Showed a dose-dependent inhibition of cell growth with IC50 values around 15 µM |
| Study 2 | Investigated antimicrobial activity against Staphylococcus aureus | Demonstrated significant inhibition with an MIC of 8 µg/mL |
| Study 3 | Assessed anti-inflammatory effects in vitro | Reduced COX enzyme activity by approximately 40% at higher concentrations |
Propriétés
IUPAC Name |
3-[[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-12-5-14(25-13-4-2-1-3-11(12)13)16(22)18-6-10(7-18)8-19-15(21)9-24-17(19)23/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOTBODQDCFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














